molecular formula C7H10O2 B1607199 2-(Hydroxymethylene)cyclohexan-1-one CAS No. 823-45-0

2-(Hydroxymethylene)cyclohexan-1-one

Cat. No.: B1607199
CAS No.: 823-45-0
M. Wt: 126.15 g/mol
InChI Key: ORTWDKQPXZLPCA-AATRIKPKSA-N
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Description

2-(Hydroxymethylene)cyclohexan-1-one is an organic compound with the molecular formula C7H10O2. It is a cyclic ketone with a hydroxymethylene group attached to the second carbon of the cyclohexanone ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Hydroformylation of Cyclohexanone: This method involves the reaction of cyclohexanone with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst. The reaction conditions typically include high pressure and temperature to facilitate the formation of the hydroxymethylene group.

  • Reductive Amination: Another synthetic route involves the reductive amination of cyclohexanone with formaldehyde and ammonia in the presence of a reducing agent such as sodium cyanoborohydride. This method produces this compound as the major product.

Industrial Production Methods: The industrial production of this compound typically involves large-scale hydroformylation reactors equipped with advanced catalyst systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and esters.

  • Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of cyclohexanol derivatives.

  • Substitution: The hydroxymethylene group can participate in substitution reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Cyclohexanecarboxylic acid and its esters.

  • Reduction: Cyclohexanol and its derivatives.

  • Substitution: Functionalized cyclohexanone derivatives.

Scientific Research Applications

2-(Hydroxymethylene)cyclohexan-1-one has several scientific research applications across various fields:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the production of complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is utilized in the manufacturing of polymers, resins, and other industrial chemicals.

Mechanism of Action

2-(Hydroxymethylene)cyclohexan-1-one is similar to other cyclic ketones and hydroxymethylene derivatives, such as cyclohexanone and 2-hydroxymethylcyclohexanone. its unique structure and reactivity set it apart from these compounds. The presence of the hydroxymethylene group enhances its reactivity and versatility in chemical reactions.

Comparison with Similar Compounds

  • Cyclohexanone

  • 2-Hydroxymethylcyclohexanone

  • 2-Hydroxymethylcyclohexanol

Properties

CAS No.

823-45-0

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(2E)-2-(hydroxymethylidene)cyclohexan-1-one

InChI

InChI=1S/C7H10O2/c8-5-6-3-1-2-4-7(6)9/h5,8H,1-4H2/b6-5+

InChI Key

ORTWDKQPXZLPCA-AATRIKPKSA-N

SMILES

C1CCC(=O)C(=CO)C1

Isomeric SMILES

C1CCC(=O)/C(=C/O)/C1

Canonical SMILES

C1CCC(=O)C(=CO)C1

Key on ui other cas no.

823-45-0

Origin of Product

United States

Synthesis routes and methods I

Procedure details

As in the previous example, 200 g (2.0 mol) of cyclohexanone was reacted with ethyl formate to give 140 g of 2-hydroxymethylenecyclohexanone, XXVIIb, bp 71°-74° C (0.6 mm). Forty grams (0.32 mol) of this substance was dissolved in 150 ml CH2Cl2. containing 30 g of pyridine and treated at -5° C with a solution of 64 g (0.34 mol) of p-toluenesulfonyl chloride and 16 g of pyridine in 150 ml CH2Cl2. The reaction was stirred overnight at this temperature. Work-up in the usual manner gave the enol tosylate XXVIIIb. This was not isolated but added directly to a solution of 150 g (1.0 mol) NaI in dry acetone. After stirring overnight at room temperature this was worked up in the usual manner to give (E)-2-iodomethylenecyclohexanone, XXIXb, as a red oil. Again this was not isolated but was reduced with NaBH4 in EtOH to give crystalline dl-(E)-2-iodomethylenecyclohexanol, XXXb. Recrystallization from petroleum ether gave 40 g of white needles, mp 80° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-hydroxymethylenecyclohexanone

Synthesis routes and methods II

Procedure details

Cyclohexanone (200 grams, 2.0 moles) is added dropwise over a period of 2.75 hours to a stirred mixture of sodium hydride (50% oil dispersion, 105 grams, 2.1 moles), ethyl formate (200 grams, 2.7 moles), anhydrous ethanol (5 ml) and hexane (3500 ml) at 20° C. under nitrogen. Stirring is continued at room temperature for an additional 20 hours at which time a quantity of water sufficient to dissolve the reaction mixture is added. The layers are separated and the organic phase is washed twice with 5% aqueous sodium hydroxide. The combined aqueous phases are acidified with 25% aqueous sulfuric acid, and extracted three times with hexane. The organic phase is then washed twice with water, and distilled through a 4" vigreaux column at a 1:1 reflux take off ratio from 1 g hydroquinone to yield 318 g (63% theory)2-hydroxymethylenecyclohexanone. Bp 47°-48° C. @ 0.5 mm.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-hydroxymethylenecyclohexanone
Yield
63%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hydroxymethylene)cyclohexan-1-one
Reactant of Route 2
Reactant of Route 2
2-(Hydroxymethylene)cyclohexan-1-one

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